3,5-Diphenyl-4H-1,2,4-triazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3,5-diphenyl-1H-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3/c1-3-7-11(8-4-1)13-15-14(17-16-13)12-9-5-2-6-10-12/h1-10H,(H,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPKQWXGFEKRQQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=NN2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70174323 | |

| Record name | 1H-1,2,4-Triazole, 3,5-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70174323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2039-06-7 | |

| Record name | 3,5-Diphenyl-1H-1,2,4-triazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2039-06-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-1,2,4-Triazole, 3,5-diphenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002039067 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-1,2,4-Triazole, 3,5-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70174323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-Diphenyl-4H-1,2,4-triazole | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WV4QRC6HBM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Introduction: The Significance of the 1,2,4-Triazole Scaffold

An In-Depth Technical Guide to the Chemical Properties of 3,5-Diphenyl-4H-1,2,4-triazole

The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms and two carbon atoms. This structural motif is a cornerstone in medicinal and materials chemistry due to its unique electronic properties, metabolic stability, and capacity for hydrogen bonding.[1][2] Its derivatives are known to exhibit a wide spectrum of biological activities, including antifungal, antimicrobial, anti-inflammatory, anticonvulsant, and antitumor properties.

The stability of the triazole ring is attributed to its aromaticity, with a sextet of π electrons delocalized across the five atoms.[1] This guide focuses specifically on this compound, a symmetrically substituted derivative where the triazole core is flanked by two phenyl groups. This substitution significantly influences the molecule's steric and electronic properties, making it a valuable building block for synthesizing more complex, biologically active compounds. We will explore its synthesis, reactivity, and key analytical characteristics, providing a technical foundation for researchers in drug discovery and materials science.

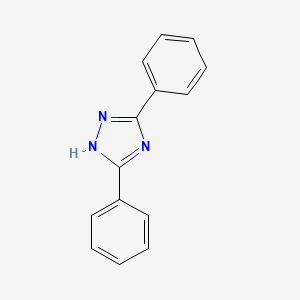

Figure 1: Chemical structure of this compound.

Core Chemical and Physical Properties

A summary of the fundamental properties of 3,5-Diphenyl-1H-1,2,4-triazole is presented below. Note that the molecule exists in tautomeric forms, with the 4H- and 1H- forms being the most common.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₁N₃ | |

| Molecular Weight | 221.26 g/mol | |

| Physical Appearance | White solid/crystals | [3] |

| Melting Point | 192-194 °C | [4] (Value for parent 4-amino derivative's precursor) |

| Solubility | Soluble in organic solvents like DMSO, DMF, and alcohols; less soluble in water. | [5] |

Synthesis Methodologies

The synthesis of the 3,5-diphenyl-1,2,4-triazole core can be achieved through several reliable methods. The choice of method often depends on the availability of starting materials and the desired scale of the reaction. A prevalent and effective method involves the cyclization of benzoylhydrazone derivatives.

Protocol: Synthesis from Ethyl Benzoate Benzoylhydrazone

This protocol is adapted from a method used to generate the 4-amino-3,5-diphenyl-4H-1,2,4-triazole precursor, which establishes the core ring structure. The rationale behind this approach is the efficient formation of the N-N bond and subsequent intramolecular cyclization driven by the elimination of a small molecule (ethanol).

Figure 2: General workflow for the synthesis of the triazole core.

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve ethyl benzoate benzoylhydrazone (1 equivalent) in a suitable high-boiling solvent such as ethanol or n-butanol.

-

Addition of Hydrazine: Add hydrazine hydrate (excess, typically 2-3 equivalents) to the solution. The excess hydrazine serves as both a reactant and a basic catalyst to facilitate the cyclization.

-

Reflux: Heat the reaction mixture to reflux for a period of 2 to 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Isolation: After completion, allow the mixture to cool to room temperature. The product often precipitates upon cooling. The precipitation can be further induced by pouring the reaction mixture into cold water.

-

Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. Further purification is achieved by recrystallization from a suitable solvent, typically ethanol, to yield the pure triazole derivative.

Chemical Reactivity and Derivatization

The chemical reactivity of this compound is dominated by the nucleophilicity of the N-H proton at the N4 position. This site is readily deprotonated or can participate in condensation reactions, making it an ideal handle for introducing a wide array of substituents. This functionalization is a key strategy in drug development to modulate the molecule's pharmacokinetic and pharmacodynamic properties.[4]

N4-Substitution via Condensation Reactions

A common derivatization strategy involves the condensation of a 4-amino-3,5-diphenyl-4H-1,2,4-triazole intermediate with various aldehydes and ketones to form Schiff bases (imines).

Figure 3: N4-derivatization via condensation with an aldehyde.

Experimental Rationale:

-

Reactants: The 4-amino group provides a nucleophilic center that readily attacks the electrophilic carbonyl carbon of an aldehyde or ketone.

-

Catalyst: The reaction is typically catalyzed by a few drops of a strong acid (e.g., glacial acetic acid) to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon.

-

Conditions: The reaction is usually carried out under reflux in a solvent like ethanol to drive the condensation forward, often with the removal of water.

These resulting imines (Schiff bases) are themselves versatile intermediates. The C=N bond can be selectively reduced, for instance with sodium borohydride (NaBH₄), to yield stable 4-arylmethylamino derivatives.[4] The choice of NaBH₄ is critical; it is a mild reducing agent that is highly selective for the imine group and will not reduce the aromatic triazole or phenyl rings under standard conditions.

Spectroscopic and Analytical Characterization

Accurate characterization is essential to confirm the structure and purity of synthesized compounds. Below is a summary of expected spectroscopic data for this compound derivatives.

| Technique | Key Observables and Interpretation | Reference |

| ¹H NMR | Phenyl Protons: Multiplets typically in the range of δ 7.30-8.20 ppm. The exact chemical shifts depend on the substitution pattern. N-H Proton: A broad singlet, which is D₂O exchangeable, often observed downfield (> δ 10.0 ppm). Substituent Protons: Signals corresponding to the specific groups attached at the N4 position (e.g., N=CH proton of an imine around δ 8.5-9.2 ppm; CH₂ protons of a reduced benzylamino group around δ 3.8-4.1 ppm). | [4][6] |

| ¹³C NMR | Triazole Carbons (C3 & C5): Resonances typically appear in the δ 150-156 ppm range. Phenyl Carbons: A set of signals between δ 125-140 ppm. The ipso-carbons (attached to the triazole ring) are often distinct. Substituent Carbons: Signals corresponding to the N4 substituent. For example, the N=CH carbon of an imine can be found around δ 156-160 ppm. | [4][6] |

| FT-IR (KBr) | N-H Stretch: A broad band in the region of 3200-3300 cm⁻¹ for the N-H group. C=N Stretch: Absorption bands for the triazole ring and any imine groups are typically found in the 1560-1610 cm⁻¹ region. Aromatic C-H Stretch: Signals are usually observed just above 3000 cm⁻¹. | [4] |

| Mass Spec. | Molecular Ion Peak [M]⁺: The mass spectrum should show a clear molecular ion peak corresponding to the calculated molecular weight of the compound. For derivatives, fragmentation patterns often involve the cleavage of the N4-substituent. | [4][6] |

Structural Insights from Crystallography

X-ray crystallography studies on derivatives of this compound reveal important three-dimensional features. The central triazole ring is planar, but the two phenyl rings at the C3 and C5 positions are significantly twisted out of the plane of the heterocycle.[7] Dihedral angles between the triazole ring and the phenyl rings are typically in the range of 47-53°.[7] This non-planar conformation is a critical feature, as it creates a defined three-dimensional shape that influences how the molecule interacts with biological targets like enzyme active sites.

Conclusion and Future Directions

This compound is a molecule of significant synthetic utility. Its robust aromatic core and the reactive N4 position provide a reliable platform for the development of novel compounds. The straightforward synthesis and the ability to systematically modify its structure make it an attractive scaffold for generating chemical libraries for high-throughput screening in drug discovery. Future research will likely continue to exploit the versatility of this core structure to develop targeted therapies with enhanced efficacy and novel materials with tailored electronic properties.

References

- 1. ijprajournal.com [ijprajournal.com]

- 2. japer.in [japer.in]

- 3. rsc.org [rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. chembk.com [chembk.com]

- 6. Evaluation of Biological Activity of New 1,2,4-Triazole Derivatives Containing Propionic Acid Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 4-(4-Methoxyphenethyl)-3,5-diphenyl-4H-1,2,4-triazole - PMC [pmc.ncbi.nlm.nih.gov]

Physicochemical characteristics of 3,5-Diphenyl-4H-1,2,4-triazole

An In-Depth Technical Guide on the Physicochemical Characteristics of 3,5-Diphenyl-4H-1,2,4-triazole

Foreword

The 1,2,4-triazole moiety is a cornerstone in modern medicinal chemistry and materials science, renowned for its diverse biological activities and robust chemical nature.[1] This guide provides a comprehensive technical overview of this compound, a symmetrically substituted archetype of this important heterocyclic family. Designed for researchers, scientists, and drug development professionals, this document synthesizes fundamental physicochemical data with practical experimental insights, offering a foundational understanding of this versatile compound.

Molecular Architecture and Synthesis

This compound (C₁₄H₁₁N₃) is a five-membered heterocyclic compound featuring a central 1,2,4-triazole ring.[2] Phenyl substituents are attached at the C3 and C5 positions, and the designation "4H" signifies that a proton is located on the nitrogen atom at the 4-position, which is crucial for its hydrogen bonding capabilities and tautomeric equilibrium.

Figure 1: Chemical structure of this compound.

Synthetic Strategy: Oxidative Cyclization

The synthesis of 3,5-disubstituted-4H-1,2,4-triazoles is well-established. A robust and common laboratory-scale method involves the condensation of two equivalents of a hydrazide or the reaction of a hydrazide with a nitrile. The presented protocol details a reliable one-pot synthesis via the oxidative cyclization of a benzaldehyde benzoylhydrazone intermediate. This approach is favored for its operational simplicity and good yields.

Experimental Protocol: Synthesis of this compound

Rationale: This method first forms a stable hydrazone intermediate. Subsequent oxidative cyclization, often catalyzed by a mild oxidizing agent, efficiently forms the thermodynamically stable triazole ring.

Materials:

-

Benzhydrazide

-

Benzaldehyde

-

Ethanol (absolute)

-

Copper(II) acetate

-

Sodium benzoate

Procedure:

-

Hydrazone Formation: Dissolve benzhydrazide (1.0 eq) in absolute ethanol in a round-bottom flask equipped with a magnetic stirrer. Add benzaldehyde (1.0 eq) dropwise at room temperature. Stir the mixture for 2-3 hours. The progress is monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed, revealing a new spot for the N'-(benzylidene)benzohydrazide intermediate.

-

Oxidative Cyclization: To the reaction mixture, add a catalytic amount of copper(II) acetate (approx. 0.1 eq) and sodium benzoate (1.0 eq). The mixture is then heated to reflux for 6-8 hours. The reaction is monitored by TLC for the disappearance of the intermediate and the appearance of the product spot.

-

Isolation: Upon completion, the reaction mixture is cooled to room temperature, and then placed in an ice bath for 30 minutes to facilitate precipitation.

-

Purification: The precipitated solid is collected by vacuum filtration and washed with a small amount of cold ethanol to remove soluble impurities. The crude product is then recrystallized from ethanol to yield pure, crystalline this compound.

Figure 2: Experimental workflow for the synthesis of the title compound.

Structural Elucidation and Spectroscopic Profile

The identity and purity of the synthesized compound are unequivocally confirmed through a combination of spectroscopic methods and physical characterization.

Spectroscopic Data

| Technique | Characteristic Signals |

| ¹H-NMR (DMSO-d₆) | δ ~14.0 ppm (broad singlet, 1H, N-H); δ 7.5-8.2 ppm (multiplet, 10H, Ar-H). The significant downfield shift of the N-H proton is indicative of its acidic nature and participation in hydrogen bonding.[3] |

| ¹³C-NMR (DMSO-d₆) | δ ~154 ppm (Triazole C3 and C5); δ ~126-132 ppm (Aromatic carbons). The equivalence of the C3 and C5 signals confirms the symmetrical nature of the molecule.[4] |

| FT-IR (KBr, cm⁻¹) | ~3200-3000 (broad, N-H stretch); ~3100-3000 (aromatic C-H stretch); ~1610 (C=N stretch); ~1580, 1490 (aromatic C=C stretch). The broadness of the N-H band further supports hydrogen bonding in the solid state. |

| Mass Spec. (ESI+) | m/z 222.10 [M+H]⁺. The calculated monoisotopic mass is 221.0953 Da.[2] |

Crystal Structure and Morphology

Single-crystal X-ray diffraction studies provide definitive insight into the solid-state conformation. The central 1,2,4-triazole ring is essentially planar.[5] However, steric hindrance between the phenyl rings and the triazole core forces the phenyl groups to be twisted out of the plane of the central ring.[5][6] In the crystal lattice, molecules are often linked by intermolecular N-H···N hydrogen bonds, forming chains or more complex three-dimensional networks, which contributes to the compound's thermal stability.[7]

Core Physicochemical Properties

The physical and chemical properties of this compound dictate its behavior in various systems, from reaction media to biological environments.

Summary of Properties

| Property | Value / Description | Source |

| Molecular Formula | C₁₄H₁₁N₃ | [2] |

| Molecular Weight | 221.26 g/mol | [2] |

| Appearance | White to off-white crystalline solid | [8] |

| Melting Point | 192-195 °C | |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, ethanol); sparingly soluble in non-polar solvents; very slightly soluble in water. | [8][9] |

| Thermal Stability | Thermally stable up to approximately 200 °C, after which decomposition begins. | [1] |

Solubility Profile

The compound's poor aqueous solubility is a critical factor in pharmaceutical applications. Its solubility is governed by the large, hydrophobic phenyl groups, although the triazole ring's nitrogen atoms can act as hydrogen bond acceptors.

Experimental Protocol: Aqueous Solubility Determination (Shake-Flask Method)

Rationale: The shake-flask method (OECD Guideline 105) is the gold standard for determining the water solubility of sparingly soluble compounds. It ensures that a true equilibrium between the solid and dissolved states is achieved.

Procedure:

-

Preparation: An excess amount of the crystalline compound is added to a known volume of purified water (or a relevant buffer system, e.g., PBS) in a sealed, inert flask.

-

Equilibration: The flask is agitated in a constant temperature water bath (e.g., 25 °C or 37 °C) for at least 24 hours to ensure equilibrium is reached. A preliminary study can determine the time to equilibrium.

-

Phase Separation: The suspension is allowed to stand to let solids settle. An aliquot of the supernatant is then carefully removed and clarified by centrifugation (e.g., 10,000 rpm for 15 min) or filtration through a non-adsorbing filter (e.g., 0.22 µm PTFE).

-

Quantification: The concentration of the dissolved compound in the clear aqueous phase is determined using a validated analytical method, typically HPLC-UV, against a standard curve prepared in a water-miscible organic solvent and diluted in the aqueous phase.

Figure 3: Standard workflow for determining aqueous solubility.

References

- 1. jocpr.com [jocpr.com]

- 2. 3,5-Diphenyl-1H-1,2,4-triazole | C14H11N3 | CID 16260 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. 4-(4-Methoxyphenethyl)-3,5-diphenyl-4H-1,2,4-triazole - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Crystal structure of 2-{[5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}benzo[d]thiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scienceopen.com [scienceopen.com]

- 8. chembk.com [chembk.com]

- 9. solubilityofthings.com [solubilityofthings.com]

3,5-Diphenyl-1H-1,2,4-triazole molecular structure and formula

An In-Depth Technical Guide to 3,5-Diphenyl-1H-1,2,4-triazole: Molecular Structure, Properties, and Synthesis

Introduction to the 1,2,4-Triazole Scaffold

The 1,2,4-triazole ring is a five-membered heterocyclic motif containing three nitrogen atoms and two carbon atoms. This scaffold is considered a "privileged structure" in medicinal chemistry due to its unique physicochemical properties. Its nitrogen atoms can act as both hydrogen bond donors and acceptors, and the aromatic nature of the ring allows for π-stacking interactions, making it a versatile pharmacophore for engaging with a wide array of biological targets.[1][2] Consequently, 1,2,4-triazole derivatives have been successfully developed into drugs with a vast range of therapeutic applications, including antifungal (e.g., Fluconazole), antiviral, anticancer, and anti-inflammatory agents.[3][4][5]

Among the numerous derivatives, 3,5-Diphenyl-1H-1,2,4-triazole stands out as a fundamental and extensively studied compound. Its symmetric diaryl substitution provides a robust and lipophilic framework that serves as a critical starting point for the synthesis of more complex, biologically active molecules. Understanding its core structure, properties, and synthesis is essential for researchers aiming to leverage the 1,2,4-triazole scaffold in drug discovery and materials science.

Molecular Structure and Physicochemical Properties

The fundamental identity of a chemical compound lies in its structure and inherent properties. For 3,5-Diphenyl-1H-1,2,4-triazole, these characteristics define its reactivity, biological interactions, and analytical profile.

Chemical Formula and Molecular Weight

The molecular formula for 3,5-Diphenyl-1H-1,2,4-triazole is C₁₄H₁₁N₃ .[6][7] This composition corresponds to a molecular weight of approximately 221.26 g/mol .[6][8]

Elucidation of the Molecular Structure

The structure consists of a central 1,2,4-triazole ring with phenyl groups attached to the carbon atoms at positions 3 and 5. The "1H" designation in the IUPAC name, 3,5-diphenyl-1H-1,2,4-triazole, indicates that a hydrogen atom is attached to the nitrogen at position 1.[6]

An important structural feature of 1,2,4-triazoles is the existence of tautomers—isomers that differ in the position of a proton. 3,5-Diphenyl-1,2,4-triazole can exist in two primary tautomeric forms: the 1H and the 4H forms. Studies have indicated that for many 1,2,4-triazoles, the 1H tautomer is generally more stable.[2][9]

Caption: Tautomeric forms of 3,5-Diphenyl-1,2,4-triazole.

Key Physicochemical Data

The following table summarizes essential physicochemical data for 3,5-Diphenyl-1H-1,2,4-triazole. This information is critical for experimental design, including solvent selection for synthesis, purification, and formulation.

| Property | Value | Source(s) |

| IUPAC Name | 3,5-diphenyl-1H-1,2,4-triazole | PubChem[6] |

| CAS Number | 2039-06-7 | PubChem[6] |

| Molecular Formula | C₁₄H₁₁N₃ | PubChem[6][8] |

| Molecular Weight | 221.26 g/mol | PubChem[6][8] |

| Appearance | White to off-white solid/crystals | Various Supplier Data |

| Melting Point | 192-193 °C | Literature Data |

Crystallography and Solid-State Structure

X-ray crystallography provides definitive proof of molecular structure and insights into the packing of molecules in the solid state. The crystal structure of 3,5-Diphenyl-1H-1,2,4-triazole has been determined and is available in the Cambridge Structural Database (CSD).[6] This data reveals the precise bond lengths, bond angles, and planarity of the triazole and phenyl rings. Such information is invaluable for computational modeling and understanding intermolecular interactions, which are key to predicting physical properties and designing new materials or drug candidates.

Synthesis and Mechanistic Pathways

The synthesis of 3,5-Diphenyl-1H-1,2,4-triazole is a well-established process in organic chemistry. The choice of synthetic route often depends on factors like starting material availability, desired yield and purity, and scalability.

The Pellizzari Reaction: A Classic Approach

The most common and historically significant method for synthesizing 3,5-disubstituted-1,2,4-triazoles is the Pellizzari reaction.[2][10] This method involves the condensation of an amide with an acyl hydrazide. For 3,5-Diphenyl-1,2,4-triazole, the reaction is conducted between benzamide and benzoyl hydrazide, typically at elevated temperatures.[2]

Mechanism Insight: The reaction proceeds via an initial condensation to form a diacylhydrazine intermediate, which then undergoes intramolecular cyclization and dehydration to form the stable aromatic 1,2,4-triazole ring. This thermal cyclization is the key step, driven by the formation of the highly stable heterocyclic system.

Caption: Workflow for the Pellizzari synthesis of 3,5-Diphenyl-1H-1,2,4-triazole.

Experimental Protocol: Pellizzari Synthesis

-

Trustworthiness: This protocol is a generalized procedure based on established literature. Researchers must perform their own risk assessment and optimization based on their laboratory conditions.

-

Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a stirring mechanism, combine equimolar amounts of benzamide and benzoyl hydrazide.

-

Heating: Heat the mixture under stirring. The reaction is typically conducted neat (without solvent) or in a high-boiling solvent at temperatures ranging from 180°C to 220°C. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Reaction Completion: Maintain the temperature for several hours until the starting materials are consumed. Ammonia and water are evolved as byproducts.

-

Isolation: Allow the reaction mixture to cool to room temperature. The crude product often solidifies upon cooling.

-

Purification: The crude solid is purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield pure 3,5-Diphenyl-1H-1,2,4-triazole as crystalline needles.[11]

Alternative Synthetic Strategies

While the Pellizzari reaction is robust, other methods have been developed. The Einhorn-Brunner reaction , which involves the condensation of a hydrazine with a diacylamine, is another classic route.[2][12] More modern approaches include copper-catalyzed one-pot reactions from amides and nitriles, which offer advantages in terms of milder reaction conditions and potentially higher yields.[13] The choice of method is a strategic one: the Pellizzari reaction is simple and uses readily available starting materials, making it suitable for many labs, while catalytic methods may be preferred for constructing libraries of derivatives with sensitive functional groups.

Spectroscopic and Analytical Characterization

Unambiguous characterization of the synthesized molecule is paramount for scientific integrity. A combination of spectroscopic techniques is employed to confirm the identity and purity of 3,5-Diphenyl-1H-1,2,4-triazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple. The aromatic protons of the two phenyl rings will appear as multiplets in the range of δ 7.4-8.2 ppm. The N-H proton of the triazole ring will appear as a broad singlet at a downfield chemical shift (often >10 ppm), and its position can be concentration-dependent.[14]

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the triazole ring carbons and the phenyl ring carbons. The carbons of the triazole ring (C3 and C5) are expected to resonate at approximately δ 153-154 ppm. The various carbons of the phenyl groups will appear in the typical aromatic region of δ 126-135 ppm.[14]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups. The spectrum of 3,5-Diphenyl-1H-1,2,4-triazole will exhibit characteristic absorption bands:

-

N-H Stretch: A broad band around 3200-3400 cm⁻¹ corresponding to the N-H group of the triazole ring.

-

C-H Aromatic Stretch: Sharp peaks just above 3000 cm⁻¹.

-

C=N and C=C Stretches: Strong absorptions in the 1500-1600 cm⁻¹ region, characteristic of the aromatic triazole and phenyl rings.[14][15]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. For 3,5-Diphenyl-1H-1,2,4-triazole, the electron impact (EI) or electrospray ionization (ESI) mass spectrum will show a prominent molecular ion peak [M]⁺ or [M+H]⁺ at m/z 221 or 222, respectively, confirming the molecular formula C₁₄H₁₁N₃.[14]

Data Summary

| Technique | Expected Observation | Rationale |

| ¹H NMR | Multiplets (δ 7.4-8.2 ppm); Broad singlet (>10 ppm) | Aromatic (Ph) and triazole N-H protons |

| ¹³C NMR | Signals at ~δ 153 ppm and δ 126-135 ppm | Triazole (C3/C5) and aromatic (Ph) carbons |

| IR (cm⁻¹) | ~3300 (broad), >3000, ~1500-1600 | N-H, Aromatic C-H, C=N/C=C stretches |

| MS (m/z) | 221 [M]⁺ or 222 [M+H]⁺ | Corresponds to the molecular weight |

Applications in Research and Drug Development

The 3,5-diphenyl-1,2,4-triazole core is more than just a stable molecule; it is a foundational building block in the development of novel therapeutic agents.

Role as a Pharmacophore and Synthetic Intermediate

The diaryl-1,2,4-triazole structure is a key feature in many compounds designed as inhibitors for various biological targets, including kinases and tubulin.[5] Researchers often use 3,5-Diphenyl-1H-1,2,4-triazole as a starting point, modifying the phenyl rings with various electron-donating or electron-withdrawing groups to create a library of analogues.[5][14] This systematic modification allows for the exploration of Structure-Activity Relationships (SAR), which is fundamental to optimizing a lead compound's potency, selectivity, and pharmacokinetic properties. The triazole core provides a rigid, well-defined orientation for the two phenyl rings, which is crucial for specific binding to target proteins.

Conclusion: A Senior Application Scientist's Perspective

3,5-Diphenyl-1H-1,2,4-triazole is a cornerstone molecule for scientists working with heterocyclic chemistry. Its synthesis is straightforward and illustrative of fundamental organic reaction mechanisms, making it an excellent model compound. From a drug development perspective, its structural rigidity and capacity for diverse functionalization make it an invaluable scaffold. The wealth of available spectroscopic and structural data provides a solid, self-validating foundation upon which novel and complex molecular architectures can be built. The continued exploration of derivatives stemming from this core promises to yield new therapeutic agents and advanced materials, reinforcing the enduring importance of the 1,2,4-triazole motif in modern chemical science.

References

- 1. 3,5-Dibenzyl-1H-1,2,4-triazole|High-Quality Research Chemical [benchchem.com]

- 2. ijprajournal.com [ijprajournal.com]

- 3. researchgate.net [researchgate.net]

- 4. 1,2,4-Triazole - Wikipedia [en.wikipedia.org]

- 5. Development of di-arylated 1,2,4-triazole-based derivatives as therapeutic agents against breast cancer: synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 3,5-Diphenyl-1H-1,2,4-triazole | C14H11N3 | CID 16260 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4,5-Diphenyl-1,2,3-triazole | C14H11N3 | CID 613500 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. labsolu.ca [labsolu.ca]

- 9. ijsr.net [ijsr.net]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles [article.sapub.org]

An In-Depth Technical Guide to 3,5-Diphenyl-1,2,4-triazole: Synthesis, Properties, and Therapeutic Potential

An authoritative guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and biomedical applications of 3,5-Diphenyl-1,2,4-triazole and its derivatives.

Abstract

The 1,2,4-triazole scaffold is a privileged heterocyclic motif in medicinal chemistry, integral to the structure of numerous therapeutic agents. Among its many derivatives, 3,5-Diphenyl-1,2,4-triazole serves as a crucial building block and a pharmacophore in its own right, exhibiting a range of biological activities. This technical guide provides a comprehensive overview of 3,5-Diphenyl-1,2,4-triazole, detailing its chemical identity, classical and modern synthetic methodologies, physicochemical properties, and spectral characterization. Furthermore, it delves into the burgeoning field of its therapeutic applications, with a particular focus on the design and mechanism of action of its derivatives as potential anticancer, antimicrobial, and enzyme inhibitory agents. This guide is intended to be a valuable resource for professionals in the fields of organic synthesis, medicinal chemistry, and drug discovery.

Core Compound Identification

-

IUPAC Name: 3,5-diphenyl-1H-1,2,4-triazole[1]

-

CAS Number: 2039-06-7[1]

-

Molecular Formula: C₁₄H₁₁N₃

-

Molecular Weight: 221.26 g/mol [1]

| Property | Value | Source |

| IUPAC Name | 3,5-diphenyl-1H-1,2,4-triazole | [1] |

| CAS Number | 2039-06-7 | [1] |

| Molecular Formula | C₁₄H₁₁N₃ | |

| Molecular Weight | 221.26 g/mol | [1] |

Synthesis of the 1,2,4-Triazole Core

The synthesis of the 3,5-diphenyl-1,2,4-triazole core can be achieved through several classical methods, most notably the Pellizzari and Einhorn-Brunner reactions. These methods, while foundational, often require high temperatures and can result in modest yields.

Pellizzari Reaction: A Classic Condensation

The Pellizzari reaction provides a direct route to symmetrically substituted 1,2,4-triazoles through the thermal condensation of an amide with an acylhydrazide.[2][3][4]

Reaction Scheme:

Pellizzari Reaction for 3,5-Diphenyl-1,2,4-triazole.

Experimental Protocol:

-

Combine equimolar amounts of benzamide and benzoylhydrazide in a round-bottom flask equipped with a reflux condenser.[3][5]

-

Heat the mixture to 220-250°C under a nitrogen atmosphere with continuous stirring. The reaction can be performed neat or in a high-boiling solvent like nitrobenzene.[5]

-

Maintain the temperature for 2-4 hours. During this time, water will be evolved, and the reaction mixture will gradually solidify.[2]

-

After cooling to room temperature, the solid mass is triturated with a suitable solvent, such as ethanol, to remove impurities.[5]

-

The crude product is then purified by recrystallization from ethanol or acetic acid to yield pure 3,5-diphenyl-1,2,4-triazole.[5]

Mechanism: The reaction is initiated by the nucleophilic attack of the terminal nitrogen of the acylhydrazide on the carbonyl carbon of the amide. This is followed by a cyclization and dehydration cascade to form the stable 1,2,4-triazole ring.[5]

Einhorn-Brunner Reaction

The Einhorn-Brunner reaction offers an alternative pathway to N-substituted 1,2,4-triazoles through the condensation of diacylamines (imides) with hydrazines, typically in the presence of a weak acid.[4][6][7][8]

Reaction Scheme:

Einhorn-Brunner Reaction for N-substituted 1,2,4-triazoles.

Physicochemical and Spectroscopic Characterization

A thorough understanding of the physicochemical and spectroscopic properties of 3,5-Diphenyl-1,2,4-triazole is essential for its application in drug design and development.

| Property | Value | Reference |

| Melting Point | 192-194 °C | |

| Boiling Point | 440.0 °C at 760 mmHg | |

| Solubility | Soluble in ethanol, acetic acid. | [5] |

Spectroscopic Data

The structural confirmation of 3,5-Diphenyl-1,2,4-triazole and its derivatives relies heavily on spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum of 3,5-diphenyl-4H-1,2,4-triazole derivatives typically shows aromatic protons in the range of δ 7.30-8.10 ppm. The NH proton of the triazole ring can be observed as a broad singlet at a lower field.

-

¹³C NMR: The carbon NMR spectrum of this compound derivatives will show signals for the triazole ring carbons (C3 and C5) typically around δ 150-160 ppm, along with the signals for the phenyl ring carbons.

-

FT-IR (KBr, cm⁻¹): The infrared spectrum of this compound derivatives exhibits characteristic absorption bands. For example, C=N stretching vibrations are observed in the region of 1570-1610 cm⁻¹, and N-H stretching can be seen around 3200-3300 cm⁻¹.

-

Mass Spectrometry: The mass spectrum provides information about the molecular weight and fragmentation pattern. Under electron ionization (EI), 1,2,4-triazole derivatives often undergo ring cleavage, with a characteristic loss of HCN or N₂.[9]

Crystal Structure

The three-dimensional arrangement of atoms in 3,5-Diphenyl-1,2,4-triazole has been determined by X-ray crystallography. The Cambridge Crystallographic Data Centre (CCDC) contains the crystal structure data for this compound under the deposition number 764234.[1] Analysis of the crystal structure of its derivatives reveals that the phenyl rings are typically twisted out of the plane of the triazole ring.

Therapeutic Applications and Drug Development Insights

The 1,2,4-triazole nucleus is a versatile pharmacophore, and derivatives of 3,5-Diphenyl-1,2,4-triazole have been explored for a variety of therapeutic applications.

Anticancer Activity

Several studies have investigated the anticancer potential of 3,5-diphenyl-1,2,4-triazole derivatives. While some initial screenings of certain derivatives against cell lines such as breast cancer (MCF7), non-small cell lung cancer (NCI-H460), and CNS cancer (SF-268) have shown low antiproliferative activity, the scaffold remains a subject of interest for further modification.[10] The design of novel derivatives often involves the introduction of various substituents on the phenyl rings to enhance potency and selectivity.[11][12]

Antimicrobial Activity

The 1,2,4-triazole core is a well-established feature in many antimicrobial agents. Derivatives of 3,5-diphenyl-1,2,4-triazole have also been synthesized and evaluated for their antibacterial and antifungal activities.[13][14][15][16] The mechanism of action for many triazole-based antifungals involves the inhibition of lanosterol 14α-demethylase, a key enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.

Enzyme Inhibition

Derivatives of 3,5-diphenyl-1,2,4-triazole have shown promise as inhibitors of various enzymes. For instance, certain[2][5][10]triazolo[3,4-b][2][10]thiadiazole derivatives incorporating the 3,5-diphenyl-1,2,4-triazole moiety have been identified as selective inhibitors of human monoamine oxidase B (hMAO-B), an enzyme implicated in neurodegenerative diseases like Parkinson's and Alzheimer's.[17] The inhibition of MAO-B can lead to increased levels of dopamine in the brain, offering a potential therapeutic strategy. Additionally, other 1,2,4-triazole derivatives have been investigated as inhibitors of cytochrome P450 enzymes.[18][19]

Mechanism of Action Visualization:

General mechanism of enzyme inhibition by 3,5-diphenyl-1,2,4-triazole derivatives.

Conclusion and Future Perspectives

3,5-Diphenyl-1,2,4-triazole is a molecule of significant interest in the field of medicinal chemistry. Its straightforward synthesis, coupled with the versatility of the 1,2,4-triazole core for chemical modification, makes it an attractive starting point for the development of novel therapeutic agents. While early studies on some of its derivatives have shown modest anticancer activity, the demonstrated potential of other derivatives as potent and selective enzyme inhibitors highlights the continued importance of this scaffold in drug discovery. Future research should focus on the rational design of new derivatives with improved pharmacokinetic and pharmacodynamic profiles, leveraging computational modeling and a deeper understanding of their structure-activity relationships to unlock their full therapeutic potential.

References

- 1. 3,5-Diphenyl-1H-1,2,4-triazole | C14H11N3 | CID 16260 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. scispace.com [scispace.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Einhorn–Brunner reaction - Wikipedia [en.wikipedia.org]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. isres.org [isres.org]

- 12. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis and Antimicrobial Activities of Some New 1,2,4-Triazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Design, Synthesis, and Antimicrobial Activity of Certain New Indole-1,2,4 Triazole Conjugates [mdpi.com]

- 17. Monoamine oxidase A and B inhibitory activities of 3,5-diphenyl-1,2,4-triazole substituted [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. pubs.acs.org [pubs.acs.org]

Spectroscopic Profile of 3,5-Diphenyl-4H-1,2,4-triazole: A Technical Guide for Researchers

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the heterocyclic compound 3,5-Diphenyl-4H-1,2,4-triazole. This document is intended for researchers, scientists, and professionals in drug development who are working with or synthesizing triazole-based compounds. Understanding the spectroscopic signature of this core structure is fundamental for its identification, characterization, and the analysis of its derivatives.

Introduction to this compound

The 1,2,4-triazole ring is a significant pharmacophore in medicinal chemistry, exhibiting a wide range of biological activities, including antifungal, antimicrobial, and anticancer properties. The 3,5-diphenyl substituted 4H-1,2,4-triazole serves as a crucial building block for the synthesis of more complex and potentially therapeutic molecules. Accurate and thorough spectroscopic analysis is paramount to confirm the identity and purity of this key intermediate. This guide will delve into the details of its ¹H NMR, ¹³C NMR, IR, and Mass spectra, providing both the data and the rationale behind their interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules by providing detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei.

Experimental Protocol: Acquiring NMR Spectra

A standardized protocol for the acquisition of high-quality NMR spectra is crucial for reproducibility and accurate data interpretation.

Step-by-Step Methodology:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of high-purity, dry this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial. The choice of solvent is critical; DMSO-d₆ is often preferred for triazoles due to its ability to dissolve a wide range of organic compounds and to observe exchangeable protons like N-H protons.

-

Transfer the solution into a standard 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks.

-

-

¹H NMR Acquisition:

-

Acquire a single-pulse ¹H NMR spectrum. Typical parameters on a 400 MHz spectrometer would include a 90° pulse, a spectral width of 12-16 ppm, and a relaxation delay of 1-2 seconds.

-

The number of scans can be adjusted to achieve an adequate signal-to-noise ratio (typically 8-16 scans).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum. This is a longer experiment due to the low natural abundance of the ¹³C isotope.

-

Typical parameters on a 100 MHz spectrometer would include a 30-45° pulse, a spectral width of 200-220 ppm, and a relaxation delay of 2 seconds. A larger number of scans (e.g., 1024 or more) is generally required.

-

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is characterized by signals in the aromatic region and a broad signal for the N-H proton. The exact chemical shifts can vary slightly depending on the solvent and concentration. The following data is a representative example in DMSO-d₆.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~14.20 | br s | 1H | N-H of triazole ring |

| ~8.10 - 7.90 | m | 4H | Aromatic protons (ortho-protons of phenyl rings) |

| ~7.60 - 7.40 | m | 6H | Aromatic protons (meta- and para-protons of phenyl rings) |

Interpretation:

-

The broad singlet at approximately 14.20 ppm is characteristic of the acidic N-H proton of the 1,2,4-triazole ring. Its broadness is due to quadrupole broadening from the adjacent nitrogen atoms and chemical exchange. This peak will disappear upon the addition of a drop of D₂O to the NMR tube, a classic test for exchangeable protons.

-

The multiplet signals between 7.90 and 8.10 ppm, integrating to four protons, are assigned to the ortho-protons of the two phenyl rings. These protons are deshielded due to their proximity to the electron-withdrawing triazole ring.

-

The multiplet between 7.40 and 7.60 ppm, integrating to six protons, corresponds to the meta- and para-protons of the phenyl rings.

¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum provides information on the carbon framework of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~160.0 | C3 and C5 of the triazole ring |

| ~131.0 - 128.0 | Phenyl carbons (CH) |

| ~129.0 | Phenyl carbons (ipso-C) |

Interpretation:

-

The signal around 160.0 ppm is assigned to the two equivalent carbon atoms (C3 and C5) of the triazole ring. These carbons are in a similar chemical environment and are deshielded due to the attached nitrogen atoms.

-

The signals in the range of 128.0 to 131.0 ppm are attributed to the carbons of the two phenyl rings. The exact assignment of each specific carbon can be achieved through more advanced 2D NMR techniques like HSQC and HMBC.

-

The signal around 129.0 ppm is assigned to the ipso-carbons of the phenyl rings, which are the carbons directly attached to the triazole ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations.

Experimental Protocol: Acquiring an FT-IR Spectrum

For a solid sample like this compound, the KBr pellet method is a common and reliable technique.

Step-by-Step Methodology:

-

Sample Preparation:

-

Grind a small amount (1-2 mg) of the dry compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet-forming die.

-

Press the powder under high pressure (several tons) using a hydraulic press to form a transparent or translucent pellet.

-

-

Spectrum Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

-

IR Spectral Data

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrations of its functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2900-2700 | Broad, weak | N-H stretch (hydrogen-bonded) |

| ~1600, 1580, 1480 | Medium-Strong | C=C and C=N stretching vibrations of the aromatic and triazole rings |

| ~770, 690 | Strong | C-H out-of-plane bending for monosubstituted benzene rings |

Interpretation:

-

The bands in the 3000-3100 cm⁻¹ region are characteristic of C-H stretching vibrations of the aromatic phenyl rings.

-

A broad, weak absorption in the 2700-2900 cm⁻¹ region is indicative of the N-H stretching vibration of the triazole ring, which is often broadened due to hydrogen bonding in the solid state.

-

The strong absorptions around 1600, 1580, and 1480 cm⁻¹ are due to the C=C stretching vibrations within the phenyl rings and the C=N stretching of the triazole ring.

-

The strong bands at approximately 770 and 690 cm⁻¹ are characteristic C-H out-of-plane bending vibrations for monosubstituted benzene rings, providing strong evidence for the presence of the two phenyl groups.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound, which can aid in its structural elucidation.

Experimental Protocol: Acquiring a Mass Spectrum

Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like this compound.

Step-by-Step Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of the compound (approximately 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

-

A small amount of formic acid (0.1%) can be added to the solution to promote protonation and the formation of [M+H]⁺ ions in positive ion mode.

-

-

Spectrum Acquisition:

-

Infuse the sample solution into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

-

Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 100-500).

-

Key instrument parameters such as capillary voltage, cone voltage, and desolvation gas temperature should be optimized to obtain a stable signal and good ionization efficiency.

-

Mass Spectral Data

The mass spectrum of this compound will show the molecular ion peak, which confirms the molecular weight of the compound. The molecular formula is C₁₄H₁₁N₃, with a monoisotopic mass of 221.0953 g/mol .[1]

| m/z | Ion |

| 222.1031 | [M+H]⁺ |

| 221.0953 | [M]⁺ |

| 118 | [C₇H₅N₂]⁺ |

| 104 | [C₇H₆N]⁺ |

| 77 | [C₆H₅]⁺ |

Interpretation:

-

The base peak is often the molecular ion [M]⁺ at m/z 221, or the protonated molecule [M+H]⁺ at m/z 222, confirming the molecular weight of the compound.

-

A common fragmentation pathway for 1,2,4-triazoles involves the loss of a nitrogen molecule (N₂), although this is not always the most prominent fragmentation.

-

A significant fragment at m/z 118 can be attributed to the benzonitrile radical cation, formed by the cleavage of the triazole ring.

-

The fragment at m/z 104 corresponds to the phenylnitrile cation.

-

The peak at m/z 77 is characteristic of the phenyl cation, resulting from the cleavage of the bond between the phenyl ring and the triazole ring.

Conclusion

The combined application of NMR, IR, and Mass Spectrometry provides a comprehensive and unambiguous characterization of this compound. The ¹H and ¹³C NMR spectra confirm the carbon-hydrogen framework and the presence of the two phenyl rings and the triazole core. The IR spectrum identifies the key functional groups, including the N-H and aromatic C-H bonds, as well as the characteristic ring vibrations. Finally, mass spectrometry confirms the molecular weight and provides insights into the fragmentation pattern of the molecule. This guide serves as a foundational reference for the spectroscopic analysis of this important heterocyclic compound and its derivatives in research and development settings.

References

Solubility Profile of 3,5-Diphenyl-4H-1,2,4-triazole in Common Organic Solvents

An In-depth Technical Guide

Abstract

The solubility of an active pharmaceutical ingredient (API) or a core chemical scaffold is a critical physicochemical property that governs its behavior in both biological and chemical systems. For 3,5-Diphenyl-4H-1,2,4-triazole, a heterocyclic compound of significant interest in medicinal chemistry and materials science, understanding its solubility profile is paramount for effective drug development, formulation, and chemical synthesis. Low solubility can impede in vitro testing, lead to poor bioavailability, and create challenges in process chemistry.[1][2] This guide provides a comprehensive overview of the solubility characteristics of this compound, establishes an authoritative protocol for its experimental determination, and explains the scientific rationale behind the recommended methodology.

Introduction: The Significance of this compound and its Solubility

The 1,2,4-triazole ring is a privileged scaffold found in a wide array of therapeutic agents, recognized for its metabolic stability and ability to engage in hydrogen bonding.[3] The 3,5-diphenyl substitution pattern creates a molecule with a rigid, aromatic structure, influencing its solid-state properties and interactions with solvents.

A compound's solubility dictates its journey from a solid form to a dissolved state, a prerequisite for absorption, distribution, and interaction with biological targets.[2] For researchers in drug development, a precise understanding of solubility in various organic solvents is essential for:

-

Pre-formulation Studies: Selecting appropriate solvent systems for oral, parenteral, or topical formulations.

-

Process Chemistry: Designing efficient crystallization, purification, and reaction protocols.

-

High-Throughput Screening (HTS): Ensuring compound viability in DMSO-based stock solutions and preventing precipitation in aqueous assay buffers.[1]

-

Toxicology Studies: Achieving necessary concentrations for accurate assessment of safety profiles.[2]

This document serves as a practical guide for scientists to both understand the known solubility characteristics of this compound and to reliably determine its solubility in novel solvent systems.

Solubility Profile of this compound: A Qualitative Overview

The table below summarizes the qualitative solubility based on its use as a recrystallization solvent in the synthesis of its derivatives, which implies good solubility at elevated temperatures and lower solubility at room temperature, allowing for crystal formation.

| Solvent | Polarity Index | Qualitative Solubility | Rationale / Source |

| Dimethyl Sulfoxide (DMSO) | 7.2 | High Solubility | Frequently used for creating stock solutions for biological assays; derivatives show excellent solubility.[1][5] |

| Ethanol | 5.2 | Soluble | Commonly used as a recrystallization solvent for the compound and its derivatives, indicating good solubility, especially when heated.[6] |

| Ethyl Acetate | 4.4 | Soluble | Used as a recrystallization solvent for derivatives, suggesting moderate to good solubility.[6] |

| Methanol | 6.6 | Soluble | A polar protic solvent often used in reactions and purifications involving triazoles.[7] |

| Dichloromethane (DCM) | 3.4 | Likely Soluble | A common solvent for organic synthesis; however, some complex triazole derivatives have shown limited solubility.[7] |

| Hexane | 0.0 | Sparingly Soluble / Insoluble | As a non-polar solvent, it is unlikely to effectively solvate the polar triazole core. Often used as an anti-solvent for precipitation.[8] |

Note: This qualitative assessment is based on inferences from synthetic procedures and general chemical principles. For precise applications, experimental determination is mandatory.

Authoritative Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

To obtain reliable and reproducible quantitative solubility data, the shake-flask method is universally regarded as the gold standard.[9] It is designed to measure the thermodynamic equilibrium solubility, which represents the maximum concentration of a solute that can dissolve in a solvent at a specific temperature when the system is at equilibrium.

The following protocol is a self-validating system, incorporating best practices to ensure data integrity.

Principle

An excess amount of the solid compound (this compound) is suspended in a known volume of the test solvent. The mixture is agitated at a constant temperature for a sufficient duration to allow the system to reach thermodynamic equilibrium. At this point, the concentration of the dissolved compound in the supernatant is constant. After separating the undissolved solid, the concentration of the compound in the saturated solution is measured analytically, typically via UV-Vis spectroscopy, given the chromophoric nature of the diphenyl-triazole structure.[6]

Experimental Workflow

Caption: Figure 1: Shake-Flask Solubility Determination Workflow

Detailed Step-by-Step Methodology

A. Preparation of Calibration Standards

-

Primary Stock Solution: Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of the test solvent to create a ~1 mg/mL stock solution. Ensure complete dissolution.

-

Serial Dilutions: Perform a series of dilutions from the primary stock solution to create at least five standard solutions of known concentrations that bracket the expected solubility range.

-

Calibration Curve: Measure the UV absorbance of each standard at the wavelength of maximum absorbance (λ_max), which should be predetermined by running a UV scan of the compound.[10] Plot absorbance versus concentration. The resulting linear regression should have a correlation coefficient (R²) > 0.99 for a valid curve.

B. Solubility Measurement

-

Sample Preparation: Add an excess of solid this compound to a glass vial (e.g., 5-10 mg). The key is to ensure that undissolved solid remains visible at the end of the experiment, confirming saturation.[9]

-

Solvent Addition: Pipette a known volume (e.g., 2 mL) of the selected organic solvent into the vial.

-

Equilibration: Seal the vial and place it in a shaker or thermomixer set to a constant temperature (e.g., 25 °C). Agitate vigorously for at least 24 hours to ensure equilibrium is reached.[2] Longer times (48-72 hours) may be necessary and should be validated.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for a short period to let the excess solid settle.

-

Filtration: Carefully withdraw a portion of the supernatant using a syringe fitted with a solvent-compatible, low-binding filter (e.g., 0.45 µm PTFE). Filter the solution into a clean vial. Causality Note: This step is critical to remove all particulate matter, as suspended solids will scatter light and lead to erroneously high absorbance readings and an overestimation of solubility.[11]

-

Analysis:

-

If necessary, dilute the clear filtrate with the test solvent to ensure its absorbance falls within the linear range of the calibration curve (typically 0.1 - 1.5 AU).

-

Measure the absorbance of the (diluted) filtrate at the predetermined λ_max.

-

-

Calculation:

-

Use the equation from the calibration curve's linear regression (y = mx + c, where y is absorbance and x is concentration) to calculate the concentration of the diluted filtrate.

-

Multiply this concentration by the dilution factor to determine the final solubility of this compound in the test solvent.

-

The experiment should be performed in triplicate to ensure reproducibility.

-

Conclusion

The solubility of this compound is a foundational parameter that influences its applicability from the laboratory bench to clinical settings. While a comprehensive quantitative database is not yet established, this guide provides the qualitative context and, more importantly, a robust, reliable, and scientifically-grounded experimental protocol for its determination. By adhering to the shake-flask method detailed herein, researchers, scientists, and drug development professionals can generate high-quality, reproducible solubility data, enabling informed decisions in chemical synthesis, formulation, and biological evaluation. This methodical approach ensures that subsequent research is built on a solid foundation of accurate physicochemical characterization.

References

- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 2. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. chembk.com [chembk.com]

- 5. ginekologiaipoloznictwo.com [ginekologiaipoloznictwo.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of Dense 1,2,3-Triazole Polymers Soluble in Common Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. dissolutiontech.com [dissolutiontech.com]

- 10. bioassaysys.com [bioassaysys.com]

- 11. solubilityofthings.com [solubilityofthings.com]

An In-Depth Technical Guide to the Thermal Stability and Decomposition of 3,5-Diphenyl-4H-1,2,4-triazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the thermal stability and decomposition profile of 3,5-Diphenyl-4H-1,2,4-triazole, a heterocyclic compound of significant interest in medicinal chemistry and materials science. A thorough understanding of a compound's thermal behavior is paramount for safe handling, formulation, and storage, particularly in the context of drug development where thermal processing is a common practice. This document details the experimental methodologies for assessing thermal stability, including Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). It further explores the theoretical decomposition pathways of the 1,2,4-triazole ring system, offering insights into the potential degradation products and the influence of the phenyl substituents on the molecule's stability.

Introduction: The Significance of this compound

The 1,2,4-triazole moiety is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties. The presence of two phenyl groups at the 3 and 5 positions of the triazole ring in this compound imparts a unique combination of steric and electronic properties, influencing its pharmacological profile and physicochemical characteristics. As with any active pharmaceutical ingredient (API) candidate, a comprehensive understanding of its thermal stability is a critical component of its developability assessment. Thermal decomposition can lead to loss of potency, formation of toxic byproducts, and potential safety hazards during manufacturing and storage.

Synthesis and Purity Considerations

The thermal properties of a compound are intrinsically linked to its purity. The presence of residual solvents, starting materials, or synthetic byproducts can significantly impact the onset of decomposition and the overall thermal profile. A common synthetic route to 3,5-disubstituted-1,2,4-triazoles involves the cyclization of hydrazides with nitriles or amides. For instance, the reaction of benzamide with benzoyl hydrazide can yield 3,5-diphenyl-1,2,4-triazole[1].

A detailed, step-by-step synthesis is crucial for ensuring a high-purity final product. Below is a representative synthetic workflow:

Caption: A generalized workflow for the synthesis of this compound.

Potential impurities that could arise from this synthesis and affect thermal analysis include unreacted starting materials (benzohydrazide, benzonitrile), partially reacted intermediates, and solvent residues. Therefore, rigorous purification and characterization (e.g., via NMR, HPLC, and mass spectrometry) are prerequisites for accurate thermal stability studies.

Experimental Assessment of Thermal Stability

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the cornerstone techniques for evaluating the thermal stability of solid materials.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is invaluable for determining the temperature at which a material begins to decompose and for quantifying the mass loss associated with decomposition events.

Experimental Protocol: Standard TGA for Organic Compounds

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

-

Sample Preparation: Accurately weigh 5-10 mg of high-purity this compound into a clean, tared TGA pan (typically platinum or alumina).

-

Atmosphere: Purge the TGA furnace with an inert gas, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.

-

Temperature Program: Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

-

Data Analysis: Plot the sample mass (or mass percentage) as a function of temperature. The onset temperature of decomposition is typically determined from the intersection of the baseline with the tangent of the decomposition curve.

Caption: A streamlined workflow for performing Thermogravimetric Analysis.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting points, glass transitions, and the enthalpy of phase changes and decomposition. For this compound, DSC can reveal its melting point and the exothermic or endothermic nature of its decomposition.

Experimental Protocol: Standard DSC for Organic Compounds

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).

-

Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. An empty, sealed pan is used as the reference.

-

Atmosphere: Maintain an inert atmosphere (e.g., nitrogen) within the DSC cell.

-

Temperature Program: Heat the sample at a controlled rate (e.g., 10 °C/min) over a temperature range that encompasses the melting and decomposition events.

-

Data Analysis: Plot the heat flow as a function of temperature. The melting point is determined from the onset of the endothermic melting peak. Decomposition is typically observed as a sharp exothermic or endothermic event following the melt.

Caption: A simplified workflow for performing Differential Scanning Calorimetry.

Thermal Profile of this compound

Table 1: Expected Thermal Properties of this compound

| Property | Expected Value/Range | Method of Determination |

| Melting Point (Tm) | ~190-200 °C | DSC |

| Onset of Decomposition (Td) | > 200 °C | TGA |

| Decomposition Characteristics | Likely a multi-step process | TGA/DSC |

Note: These are estimated values based on the analysis of similar compounds. Experimental verification is essential.

Studies on various 1,2,4-triazole derivatives have shown that they can be thermally stable up to around 200°C, followed by single or multi-step degradation processes[2][3]. The phenyl substituents are expected to increase the thermal stability compared to the unsubstituted 1,2,4-triazole due to increased molecular weight and resonance stabilization.

Decomposition Mechanism

The thermal decomposition of 1,2,4-triazoles is a complex process that can proceed through several pathways. Theoretical studies on the 1,2,4-triazole ring suggest that the initial steps of decomposition likely involve ring cleavage. The presence of phenyl groups at the 3 and 5 positions will significantly influence the fragmentation pattern.

A plausible decomposition pathway for this compound could initiate with the cleavage of the N1-N2 and C3-N4 bonds, leading to the formation of stable nitrogen gas (N2) and a highly reactive intermediate. This intermediate could then undergo further fragmentation and rearrangement to yield various aromatic and nitrogen-containing species.

Potential Decomposition Products:

-

Nitrogen Gas (N2): A common and thermodynamically favorable product of triazole decomposition.

-

Benzonitrile (C6H5CN): Could be formed through fragmentation of the triazole ring.

-

Phenylacetylene (C6H5C≡CH): A potential product from further degradation.

-

Biphenyl: May be formed through radical coupling reactions.

-

Various nitrogen-containing aromatic fragments.

To definitively identify the decomposition products, advanced analytical techniques such as TGA coupled with Fourier Transform Infrared Spectroscopy (TGA-FTIR) or Mass Spectrometry (TGA-MS) are required. These hyphenated techniques allow for the real-time analysis of the gaseous products evolved during the decomposition process.

Caption: A conceptual diagram of a possible thermal decomposition pathway.

Factors Influencing Thermal Stability

Several factors can influence the thermal stability of this compound:

-

Purity: As previously mentioned, impurities can lower the decomposition temperature.

-

Heating Rate: In TGA and DSC experiments, higher heating rates can shift the apparent decomposition temperature to higher values.

-

Atmosphere: The presence of oxygen can lead to oxidative decomposition, which typically occurs at lower temperatures than pyrolysis in an inert atmosphere.

-

Crystal Form (Polymorphism): Different crystalline forms of a compound can exhibit different thermal stabilities. It is crucial to characterize the solid-state form of the material being tested.

Conclusion and Recommendations

This technical guide has provided a framework for understanding and evaluating the thermal stability of this compound. While a definitive experimental dataset is not yet widely published, the provided protocols and theoretical considerations offer a robust starting point for researchers.

Key Recommendations for Future Work:

-

Experimental Verification: Perform detailed TGA and DSC analyses on a well-characterized, high-purity sample of this compound to establish its precise thermal profile.

-

Decomposition Product Analysis: Utilize TGA-FTIR and/or TGA-MS to identify the gaseous products evolved during decomposition, which will provide crucial insights into the degradation mechanism.

-

Polymorph Screening: Investigate the potential for polymorphism and assess the thermal stability of different crystalline forms.

-

Forced Degradation Studies: Conduct forced degradation studies under various stress conditions (heat, light, humidity, acid/base) to identify potential degradation products that may form under storage and handling conditions.

By following these recommendations, a comprehensive understanding of the thermal stability and decomposition of this compound can be achieved, facilitating its safe and effective development for pharmaceutical and other applications.

References

Tautomeric Forms of 3,5-Diphenyl-1,2,4-triazole: A Comprehensive Structural and Spectroscopic Analysis

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry and materials science, renowned for its diverse biological activities and robust chemical properties. The functionality of 3,5-disubstituted 1,2,4-triazoles, such as 3,5-Diphenyl-1,2,4-triazole, is intrinsically linked to its structural dynamics, specifically prototropic tautomerism. This guide provides a detailed exploration of the tautomeric landscape of 3,5-Diphenyl-1,2,4-triazole, elucidating the potential isomeric forms and the advanced methodologies required for their characterization. We synthesize field-proven experimental protocols with insights from computational chemistry to offer a self-validating framework for researchers. This document serves as a core technical reference for accurately identifying, characterizing, and understanding the tautomeric equilibrium critical for rational drug design and materials engineering.

The Principle of Prototropic Tautomerism in 1,2,4-Triazoles

Prototropic tautomerism involves the migration of a proton between different positions on a molecule, resulting in a dynamic equilibrium of structural isomers. For the 1,2,4-triazole ring, the mobile proton can reside on one of the three nitrogen atoms, leading to three primary annular tautomers: 1H, 2H, and 4H.[1][2] The position of this equilibrium is not static; it is a delicate balance governed by several factors:

-

Electronic Effects of Substituents: The nature of the groups at the C3 and C5 positions profoundly influences the electron density distribution within the triazole ring. Electron-donating or electron-withdrawing substituents can stabilize or destabilize specific tautomers.[3]

-

Solvent Polarity: The surrounding solvent environment can influence tautomeric preference through differential solvation of the isomers.

-

Temperature: As a thermodynamic equilibrium, the population of tautomers can shift with changes in temperature.

-

Physical State: The predominant tautomer in the solid state (crystal lattice) may differ from that in solution due to intermolecular forces like hydrogen bonding.

For symmetrically substituted 3,5-diphenyl-1,2,4-triazole, the 1H and 2H forms are equivalent due to symmetry, simplifying the system to two principal tautomeric forms: the symmetric 1H/2H form and the asymmetric 4H form. However, for clarity in spectroscopic and computational discussions, they are often treated as three distinct possibilities. Computational studies on the parent 1,2,4-triazole have shown the 1H-tautomer to be the most stable.[2]

Caption: Prototropic tautomerism in 3,5-Diphenyl-1,2,4-triazole.

Synthesis of the Core Scaffold

A foundational understanding of the molecule's origin is crucial. 3,5-Diphenyl-1,2,4-triazole is commonly synthesized via the Pellizzari reaction, which involves heating a mixture of a carboxylic acid amide (benzamide) and an acyl hydrazide (benzoyl hydrazide).[4] This classic method provides a reliable route to the core structure, which can then be subjected to further derivatization or direct analysis.

Experimental Characterization: A Multi-Technique Approach

No single technique can unequivocally resolve tautomeric ambiguity in all conditions. A synergistic approach combining spectroscopy, crystallography, and computational modeling is the gold standard. The following workflow provides a robust framework for characterization.

Caption: A validated workflow for tautomer characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for studying tautomerism in solution.[5][6] The key is to observe signals that are sensitive to the proton's location, such as the N-H proton itself and the adjacent carbon and nitrogen atoms.

Expertise & Causality: The choice of a deuterated solvent is critical. Aprotic polar solvents like DMSO-d₆ are preferred because they readily dissolve the triazole and slow down the proton exchange with any residual water, allowing for the direct observation of the N-H proton signal. In contrast, protic solvents like D₂O or CD₃OD would lead to rapid H/D exchange, causing the N-H signal to broaden or disappear entirely.

Self-Validating Protocol for NMR Analysis:

-